Trimethylhydrazine

Descripción general

Descripción

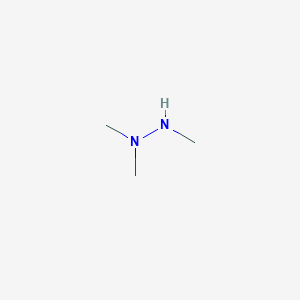

Trimethylhydrazine, also known as N,N,N’-Trimethylhydrazine, is an organic compound with the molecular formula C₃H₁₀N₂. It is a derivative of hydrazine, where three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethylhydrazine can be synthesized through several methods. One common method involves the catalytic hydrogenation of methylenedimethylhydrazine . Another method includes the reaction of formaldehyde dimethylhydrazone with lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation method due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Trimethylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Various halides and acids can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxides of this compound.

Reduction: Simpler hydrazine derivatives.

Substitution: Substituted hydrazine compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

Trimethylhydrazine is widely utilized as a reagent in organic synthesis. It serves as a precursor for various chemical compounds and is involved in the formation of hydrazones and azines. Its reactivity stems from the presence of nitrogen atoms, which can participate in nucleophilic substitutions and other reactions.

Synthesis of Complexes

The compound is also used in synthesizing complexes with metals, such as trimethylaluminum. These complexes are studied for their properties and potential applications in catalysis and materials science .

Biological Applications

Biological Activity and Mechanism

this compound has been investigated for its biological activities, particularly its effects on cellular systems. It functions primarily as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on DNA and proteins. This interaction can disrupt normal cellular functions and has been linked to carcinogenicity .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 | 75 | Moderate cytotoxicity |

| PC-3 | 100 | Moderate cytotoxicity |

| Caco2 | 50 | Significant cytotoxicity |

These findings indicate moderate to significant cytotoxicity across different cancer types, highlighting its potential as a chemotherapeutic agent .

Medical Applications

Carcinogenic Potential

Research has established that this compound is a potent carcinogen in laboratory animals. Studies have shown that it induces tumors in the gastrointestinal tract when administered to rodents, with histological examinations revealing adenocarcinomas . This property necessitates careful handling and further investigation into its mechanisms of action.

Therapeutic Research

Ongoing research explores the potential of this compound as a therapeutic agent for various medical conditions. Its role in enzyme inhibition and as a precursor for biologically active molecules makes it a candidate for developing new pharmaceuticals .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and agrochemicals. Its ability to serve as an intermediate in various chemical processes underscores its importance in the chemical manufacturing industry.

Use in Propellants

The compound has also been investigated for its application in solid propellants due to its energetic properties. Its derivatives may enhance the performance characteristics of propellant formulations .

Case Study 1: Carcinogenicity Assessment

A significant study conducted on rodents demonstrated that exposure to this compound led to a marked increase in tumor incidence within the gastrointestinal tract. The tumors were characterized histologically as adenocarcinomas, reinforcing the need for stringent safety protocols when handling this compound.

Case Study 2: Cytotoxicity Evaluation

In vitro experiments involving human cancer cell lines (MCF-7, PC-3, Caco2) revealed that this compound exhibited varying degrees of cytotoxicity. The IC₅₀ values suggest moderate efficacy against breast and prostate cancers while showing significant effects on colon cancer cells.

Mecanismo De Acción

The mechanism of action of trimethylhydrazine involves its interaction with molecular targets and pathways within biological systems. It is known to affect the β-adrenergic receptors, influencing the rate of erythrocyte agglutination and other cellular processes . The exact molecular pathways are still under investigation, but it is believed to modulate adrenoceptor activity and other signaling pathways .

Comparación Con Compuestos Similares

- Monomethylhydrazine

- Dimethylhydrazine (1,1-dimethylhydrazine and 1,2-dimethylhydrazine)

- Tetramethylhydrazine

- Trimethylhydrazinium iodide

Comparison: Trimethylhydrazine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties compared to other methylhydrazines . For example, while monomethylhydrazine and dimethylhydrazine are also used in various applications, this compound’s additional methyl group provides different reactivity and stability characteristics .

Actividad Biológica

Trimethylhydrazine (TMH) is a nitrogen-containing organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is a derivative of hydrazine, characterized by three methyl groups attached to the hydrazine backbone. Its chemical structure allows it to interact with various biological systems, primarily through modulation of metabolic pathways and cellular processes.

- Metabolic Modulation : TMH has been shown to influence energy metabolism by altering fatty acid oxidation and glycolytic pathways. Studies indicate that TMH can enhance the utilization of glucose and pyruvate as energy substrates in cells, particularly in models of metabolic disorders .

- Inhibition of Protein Aggregation : In cellular models of neurodegenerative diseases, such as Huntington's disease, TMH has demonstrated the ability to reduce the aggregation of mutant huntingtin protein (mHtt), which is implicated in the pathology of the disease. This effect is believed to be linked to its role in modulating mitochondrial function and enhancing metabolic flexibility .

- Cardioprotective Effects : TMH has been investigated for its cardioprotective properties, particularly in geriatric patients suffering from cardiovascular diseases. Clinical studies suggest that it may improve outcomes in conditions like angina pectoris and chronic heart failure by enhancing myocardial metabolism .

Case Studies and Clinical Trials

- Neurodegenerative Disease Models : In a study involving striatal cells from Huntington's disease models, treatment with TMH significantly reduced mHtt aggregates, suggesting a potential therapeutic role in neuroprotection . The study noted that TMH treatment improved mitochondrial dependence on pyruvate, facilitating better energy production under pathological conditions.

- Cardiovascular Applications : Clinical trials have indicated that TMH can be effective in managing symptoms associated with chronic heart conditions. Patients receiving TMH showed improvements in exercise tolerance and reductions in anginal episodes .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. Research indicates that at therapeutic doses, TMH does not exhibit acute toxicity; however, long-term effects and potential carcinogenicity require further investigation .

Propiedades

IUPAC Name |

1,1,2-trimethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-4-5(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIPNAJXERMYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169760 | |

| Record name | Trimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-01-1 | |

| Record name | Trimethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E72N07R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.